

An In-depth Technical Guide to the Chemical Properties and Structure of Nitracaine

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Compound of Interest

Compound Name: Nitracaine

Cat. No.: B593026

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Nitracaine is a synthetic compound recognized for its local anesthetic and stimulant properties. [1] As a structural analog of dimethocaine, it has garnered interest within the research and forensic communities.[2][3] This technical guide provides a comprehensive overview of **Nitracaine**'s chemical properties, structure, synthesis, and analytical methodologies, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

Nitracaine's physicochemical properties are summarized in the table below, providing a quantitative overview of its key characteristics.

Property	Value	Source(s)
IUPAC Name	[3-(diethylamino)-2,2-dimethylpropyl] 4-nitrobenzoate	[4]
Formal Name	3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate	[2]
CAS Number	1648893-21-3	
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₄	
Molecular Weight	308.37 g/mol	
Predicted Boiling Point	414.3 ± 30.0 °C	
Predicted Density	1.107 ± 0.06 g/cm ³	
Predicted pKa	10.03 ± 0.25	
Solubility	DMF: 25 mg/ml; DMSO: 10 mg/ml; Ethanol: 20 mg/ml	
λ _{max}	259 nm	
InChI	InChI=1S/C16H24N2O4/c1-5-17(6-2)11-16(3,4)12-22-15(19)13-7-9-14(10-8-13)18(20)21/h7-10H,5-6,11-12H2,1-4H3	
InChIKey	SPTIETJWCCCJSE-UHFFFAOYSA-N	
SMILES	CC(CN(CC)CC)(C)COC(C1=CC=C(--INVALID-LINK--=O)C=C1)=O	

Chemical Structure

Nitracaine's molecular architecture consists of a benzoic acid ester with a para-substituted phenyl ring. The formal chemical name is 3-(diethylamino)-2,2-dimethylpropyl 4-nitrobenzoate.

Key structural features include:

- A lipophilic aromatic ring: A para-nitro-substituted benzoate group.
- An intermediate ester linkage.
- A hydrophilic amine group: A tertiary diethylamino group.

The presence of the nitro group (NO_2) is a notable feature of its molecular structure. The molecule is achiral, meaning it does not have stereoisomers.

A two-dimensional representation of the molecular structure of **Nitracaine** can be seen in the scientific diagram referenced here.

Experimental Protocols

Synthesis of Nitracaine

The most commonly cited method for synthesizing **Nitracaine** is through a transesterification reaction.

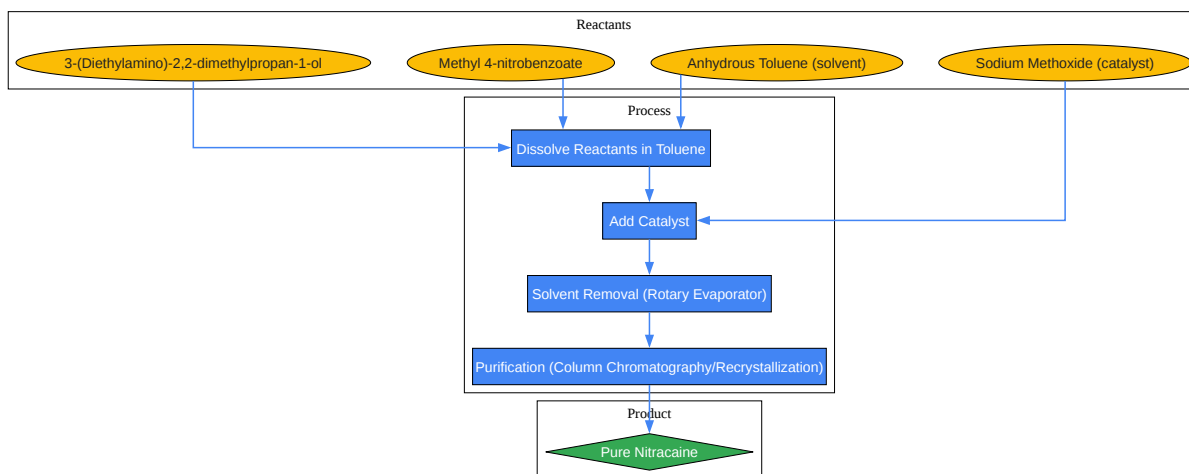
Reactants:

- Methyl 4-nitrobenzoate (1.0 equivalent)
- 3-(Diethylamino)-2,2-dimethylpropan-1-ol (1.2 equivalents)
- Anhydrous Toluene (solvent)
- Sodium methoxide (catalytic amount, e.g., 0.1 equivalents)

Procedure:

- **Reaction Setup:** In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-nitrobenzoate and 3-(Diethylamino)-2,2-dimethylpropan-1-ol in anhydrous toluene.
- **Catalyst Addition:** Add a catalytic amount of sodium methoxide to the reaction mixture.

- **Solvent Removal:** After the reaction is complete, dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent to yield pure **Nitracaine**.



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Caption: Workflow for the synthesis of **Nitracaine** via transesterification.

Analytical Characterization

The structure and purity of synthesized **Nitracaine** are confirmed using various analytical techniques.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to elucidate the molecular structure.
- Mass Spectrometry (MS): Techniques such as Gas Chromatography with Electron Impact Mass Spectrometry (GC-EIMS) and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) are employed for structural confirmation and identification. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides accurate mass data.
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.
- Differential Pulse Voltammetry (DPV): An electrochemical method used for the quantification of **Nitracaine**.
- Solid Phase Extraction (SPE): Used for the cleanup and preconcentration of **Nitracaine** from biological samples like urine prior to analysis.

Mechanism of Action and Signaling Pathways

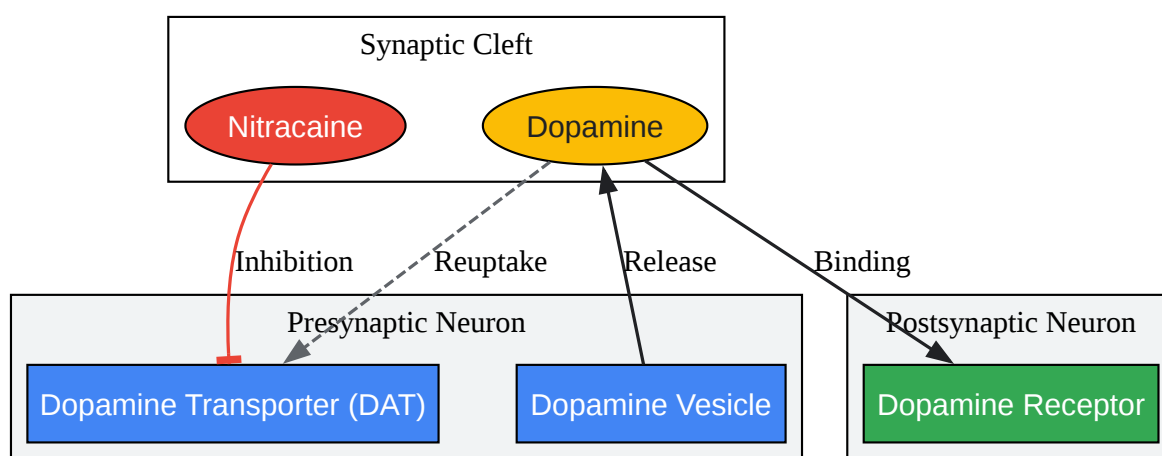
Nitracaine is a structural analog of dimethocaine, a local anesthetic known to inhibit the dopamine transporter (DAT). This suggests that **Nitracaine**'s stimulant effects are likely mediated through the modulation of dopamine reuptake.

Proposed Signaling Pathway:

- Dopamine Release: In a typical dopaminergic synapse, dopamine is released from the presynaptic neuron into the synaptic cleft.

- **Dopamine Transporter (DAT) Action:** The dopamine transporter, located on the presynaptic neuron, is responsible for the reuptake of dopamine from the synaptic cleft, thus terminating the signal.
- **Nitracaine's Effect:** **Nitracaine** is believed to bind to the dopamine transporter, blocking the reuptake of dopamine.
- **Increased Dopamine Levels:** This inhibition of reuptake leads to an accumulation of dopamine in the synaptic cleft, prolonging its action on the postsynaptic receptors.

While the primary mechanism of local anesthetics often involves the blockade of voltage-gated sodium channels, the stimulant properties of **Nitracaine** are attributed to its action on the dopamine transporter.



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Caption: Proposed mechanism of action of **Nitracaine** at the dopaminergic synapse.

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